molecular formula C10H10BrNO B6306185 5-Bromo-7-methoxy-3-methyl-1H-indole CAS No. 1360902-32-4

5-Bromo-7-methoxy-3-methyl-1H-indole

Cat. No. B6306185
CAS RN: 1360902-32-4
M. Wt: 240.10 g/mol
InChI Key: BQXKIRGPXBOVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-methoxy-3-methyl-1H-indole, also known as BMMI, is a heterocyclic compound belonging to the indole family. It is a colorless, crystalline solid with a melting point of 170-173°C and a molecular formula of C10H9BrN2O. BMMI is of interest to scientists as it has a wide range of applications in the fields of biochemistry, pharmacology, and organic synthesis.

Scientific Research Applications

5-Bromo-7-methoxy-3-methyl-1H-indole has been studied extensively in the fields of biochemistry and pharmacology. It has been used as a tool in the synthesis of biologically active compounds, as well as for the study of enzyme inhibition and drug metabolism. This compound has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on the human body. This compound has also been used in the synthesis of new drugs and in the development of new drug delivery systems.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxy-3-methyl-1H-indole is not yet fully understood. However, it is believed that this compound binds to the active sites of enzymes, thus inhibiting their activity. This compound is also believed to interact with the cell membrane, which may lead to the inhibition of cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to interfere with the action of certain hormones. This compound has also been found to have anti-inflammatory and anti-oxidant properties, and to have the potential to reduce the risk of certain cancers.

Advantages and Limitations for Lab Experiments

The use of 5-Bromo-7-methoxy-3-methyl-1H-indole in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of experiments. This compound is also relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. It can be toxic in high concentrations and can cause skin irritation. Furthermore, it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the study of 5-Bromo-7-methoxy-3-methyl-1H-indole. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the development of new drugs and drug delivery systems. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential uses in the medical field. Finally, further research into the synthesis of this compound could lead to improved methods for its production.

Synthesis Methods

5-Bromo-7-methoxy-3-methyl-1H-indole can be synthesized through the reaction of 5-bromo-3-methylindole with 7-methoxy-3-methylindole in a two-step process. In the first step, the bromo-3-methylindole is reacted with sodium methoxide in methanol to form 5-bromo-7-methoxy-3-methylindole. In the second step, the 5-bromo-7-methoxy-3-methylindole is reacted with sodium borohydride in methanol to form the desired product, this compound.

properties

IUPAC Name

5-bromo-7-methoxy-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-5-12-10-8(6)3-7(11)4-9(10)13-2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXKIRGPXBOVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.